molecular formula C12H20Cl2N2 B3807924 {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride

{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride

Cat. No. B3807924
M. Wt: 263.20 g/mol
InChI Key: RFXHBKWKVLRSGC-UHFFFAOYSA-N
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Description

“{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1017474-51-9 . It has a linear formula of C12 H18 N2 . 2 Cl H . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds like piperazine derivatives has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” is 263.21 . The InChI Code is 1S/C12H18N2.2ClH/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Antiperspirants and Personal Care Products

Background: Personal care products, including antiperspirants, represent a substantial global industry. However, understanding their precise action on skin at the local chemical level remains challenging due to the complexity of biological systems.

Research Focus:

Quantum Science and Technology

Background: Quantum science explores the behavior of particles at the smallest scales, often defying classical intuition.

Research Focus:

Neuroscience and Neuropharmacology

Background: Understanding neurotransmission and receptor interactions is vital for drug design.

Research Focus:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” can be found at the provided link . It is recommended to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

[1-(3-methylphenyl)pyrrolidin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXHBKWKVLRSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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